molecular formula C18H25N7O B13769896 N-Cyclohexyl-4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinecarboxamide

N-Cyclohexyl-4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinecarboxamide

Cat. No.: B13769896
M. Wt: 355.4 g/mol
InChI Key: UWSMLHXHROYUTA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinecarboxamide typically involves multi-step organic reactions. Common starting materials may include cyclohexylamine, phenylhydrazine, and piperazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action for N-Cyclohexyl-4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinecarboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperazine derivatives with different substituents. Examples include:

  • N-Cyclohexyl-4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinecarboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H25N7O

Molecular Weight

355.4 g/mol

IUPAC Name

N-cyclohexyl-4-(1-phenyltetrazol-5-yl)piperazine-1-carboxamide

InChI

InChI=1S/C18H25N7O/c26-18(19-15-7-3-1-4-8-15)24-13-11-23(12-14-24)17-20-21-22-25(17)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,19,26)

InChI Key

UWSMLHXHROYUTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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